2,3,6-Trichloroaniline
Overview
Description
2,3,6-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is a solid at room temperature and is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trichloroaniline can be synthesized through the chlorination of aniline. One common method involves the reaction of aniline with chlorine gas in the presence of a solvent like carbon tetrachloride. The reaction proceeds as follows:
C6H5NH2+3Cl2→C6H2Cl3NH2+3HCl
In this reaction, aniline is treated with chlorine gas, resulting in the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorobenzene and aniline in a reaction kettle. Hydrogen chloride gas is introduced, followed by chlorine gas. The reaction mixture is then heated until the reaction is complete. The product is filtered, and the filtrate is processed to recover chlorobenzene, which can be reused .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it to less chlorinated anilines.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroanilines, while reduction can produce less chlorinated anilines .
Scientific Research Applications
2,3,6-Trichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated anilines on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of antimicrobial agents.
Industry: It is used in the production of herbicides and pesticides
Mechanism of Action
The mechanism by which 2,3,6-Trichloroaniline exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound’s chlorinated structure allows it to interact with hydrophobic regions of proteins, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Another trichloroaniline isomer with chlorine atoms at the 2, 4, and 6 positions.
2,4,5-Trichloroaniline: Chlorine atoms are at the 2, 4, and 5 positions.
2,3,4-Trichloroaniline: Chlorine atoms are at the 2, 3, and 4 positions.
Uniqueness
2,3,6-Trichloroaniline is unique due to its specific substitution pattern, which affects its reactivity and interactions with other molecules. This pattern influences its physical properties, such as melting and boiling points, and its chemical behavior in reactions .
Properties
IUPAC Name |
2,3,6-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237437 | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65510-46-5, 88963-39-7 | |
Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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